2-Chloro-3,6-difluorocinnamic acid

Descripción

Contextualization within Fluorinated and Halogenated Cinnamic Acid Derivatives Research

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom and have been the subject of extensive research due to their diverse biological activities. nih.govresearchgate.netjocpr.com The introduction of halogen atoms, particularly fluorine and chlorine, into the cinnamic acid scaffold has been a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of these molecules. nih.govnih.gov Fluorinated and halogenated cinnamic acid derivatives are being explored for a range of therapeutic applications, including as antimicrobial, anticancer, and neuroprotective agents. nih.govmdpi.com

2-Chloro-3,6-difluorocinnamic acid fits squarely within this area of research. Its structure is a testament to the ongoing efforts to create novel chemical entities with potentially enhanced or unique biological activities. The specific placement of a chlorine atom at the 2-position and fluorine atoms at the 3- and 6-positions of the phenyl ring suggests a deliberate design to influence the molecule's electronic and steric properties.

Significance of Halogenation and Fluorination in Cinnamic Acid Chemistry and Bioactivity

The process of halogenation, and specifically fluorination, plays a crucial role in altering the chemical and biological characteristics of cinnamic acid derivatives. The introduction of halogen atoms can significantly impact a molecule's:

Lipophilicity: Halogens, especially fluorine, can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. nih.gov

Metabolic Stability: The presence of fluorine atoms can block metabolic pathways, leading to increased metabolic stability and a longer biological half-life.

Binding Affinity: The electronegativity and size of halogen atoms can influence the binding affinity of the molecule to its biological targets through various non-covalent interactions. nih.gov

Acidity: The electron-withdrawing nature of halogens can increase the acidity of the carboxylic acid group, which can be a critical factor in its biological activity.

Studies on various halogenated cinnamic acids have demonstrated that the position and nature of the halogen substituent are critical for their bioactivity. For instance, research has shown that the position of chlorine or fluorine substitution can produce a significant effect on the bioactivity and selectivity of these compounds in enzyme inhibition. nih.gov Specifically, para-substituted fluorine or chlorine has been associated with potent activity against certain enzymes, while ortho-substituted analogs show different effects. nih.gov The combination of both chlorine and fluorine in this compound suggests a synergistic effect on its properties, making it a compound with a unique and potentially advantageous profile.

Scope and Research Landscape of this compound Studies

Despite its interesting structure and the clear rationale for its synthesis, the research landscape for this compound appears to be in its nascent stages. Publicly available scientific literature and patents specifically detailing the synthesis, reactivity, and biological evaluation of this compound are limited. This suggests that this compound is a relatively new or under-investigated molecule.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | (E)-3-(2-chloro-3,6-difluorophenyl)prop-2-enoic acid |

| Molecular Formula | C₉H₅ClF₂O₂ |

| Molecular Weight | 218.58 g/mol |

| CAS Number | 261762-48-5 |

| MDL Number | MFCD01631464 |

Data sourced from CookeChem and Chemsrc. cookechem.comchemsrc.com

Related Compounds

The study of related compounds can provide insights into the potential synthesis and reactivity of this compound.

| Compound Name | CAS Number |

| 2-Chlorocinnamic acid | 3752-25-8 |

| 3-(2-Chloro-6-fluorophenyl)acrylic acid | 392-22-3 |

| 2-Chloro-6-fluoro-3-methylcinnamic acid | 261762-89-4 |

| 2-Chloro-3,6-difluorobenzoic acid | 287172-74-1 |

Data sourced from CookeChem, PubChem, and other chemical suppliers. cookechem.comnih.govsigmaaldrich.com

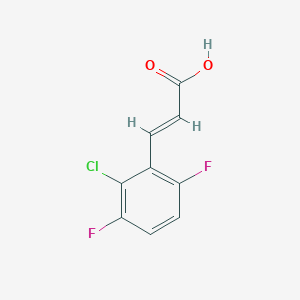

Structure

2D Structure

Propiedades

IUPAC Name |

(E)-3-(2-chloro-3,6-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF2O2/c10-9-5(1-4-8(13)14)6(11)2-3-7(9)12/h1-4H,(H,13,14)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWVLAUNJHXFGN-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=CC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1F)/C=C/C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420752 | |

| Record name | 2-Chloro-3,6-difluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-48-5 | |

| Record name | 2-Chloro-3,6-difluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 3,6 Difluorocinnamic Acid

Established Synthetic Pathways for Cinnamic Acid Analogues

Several classical and modern synthetic reactions are widely used to prepare α,β-unsaturated carboxylic acids like cinnamic acid.

The Knoevenagel condensation is a versatile and widely utilized method for the formation of carbon-carbon double bonds. tandfonline.com It typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst. bepls.comrsc.org This reaction is particularly effective for synthesizing cinnamic acids. tandfonline.com

The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a catalyst like piperidine, is a common approach. semanticscholar.org The reaction proceeds through the condensation of an aromatic aldehyde with malonic acid, followed by decarboxylation to yield the corresponding cinnamic acid. bepls.comsemanticscholar.org Green chemistry approaches have been developed to replace hazardous solvents like pyridine with more environmentally benign alternatives or even solvent-free conditions. tandfonline.comsemanticscholar.org For instance, catalysts like ammonium (B1175870) bicarbonate have been shown to be effective in solvent-free Knoevenagel condensations. tandfonline.com

The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and, in the case of malonic acid, decarboxylation, lead to the formation of the α,β-unsaturated carboxylic acid. bepls.com

Perkin Reaction:

The Perkin reaction, discovered by William Henry Perkin in 1868, is a classic method for the synthesis of cinnamic acids. wikipedia.orgiitk.ac.in This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. wikipedia.orgbyjus.com For example, the reaction of benzaldehyde (B42025) with acetic anhydride in the presence of sodium acetate (B1210297) yields cinnamic acid. iitk.ac.instuba.sk

The mechanism is believed to involve the formation of a carbanion from the anhydride, which then attacks the aldehyde. byjus.comslideshare.net The resulting intermediate undergoes dehydration and hydrolysis to produce the final α,β-unsaturated aromatic acid. byjus.com While effective, the Perkin reaction often requires high temperatures and can have limitations depending on the substrates used. mdpi.com

Claisen-Schmidt Condensation:

The Claisen-Schmidt condensation is another important method for preparing α,β-unsaturated carbonyl compounds, including cinnamic acid derivatives. tandfonline.comresearchgate.net This reaction involves the condensation of an aromatic aldehyde with an ester, such as methyl acetate, in the presence of a strong base like sodium methoxide (B1231860) or sodium metal. tandfonline.comresearchgate.net

Optimized procedures for the Claisen-Schmidt condensation have been developed to improve yields and reproducibility, for instance, by using a co-solvent like toluene. tandfonline.comsci-hub.se The reaction proceeds via an enolate intermediate formed from the ester, which then adds to the aldehyde, followed by elimination to form the double bond. youtube.com

Table 1: Comparison of Established Synthetic Pathways for Cinnamic Acid Analogues

| Reaction | Reactants | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Knoevenagel Condensation | Aromatic aldehyde, Active methylene compound (e.g., malonic acid) | Base (e.g., pyridine, piperidine, ammonium salts) | Versatile, often with spontaneous decarboxylation. tandfonline.combepls.com |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the carboxylic acid | Classic method for cinnamic acids. wikipedia.orgiitk.ac.in |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Ester (e.g., methyl acetate) | Strong base (e.g., sodium methoxide, sodium metal) | Yields cinnamic acid esters. tandfonline.comresearchgate.net |

Targeted Synthesis of 2-Chloro-3,6-difluorocinnamic Acid and its Precursors

The synthesis of a specifically substituted compound like this compound often requires more specialized techniques that can accommodate the electronic effects and steric hindrance of the substituents.

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have become a powerful tool for the synthesis of substituted cinnamic acids. matthey.comorganic-chemistry.org The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, such as an acrylate, in the presence of a palladium catalyst and a base. matthey.comorganic-chemistry.org This method offers high trans selectivity. organic-chemistry.org

For the synthesis of halo-cinnamic acids, a halogenated aryl halide can be coupled with an acrylic acid derivative. The development of highly active and stable palladium catalysts, including palladacycles and N-heterocyclic carbene (NHC) complexes, has expanded the scope of the Heck reaction to include a wide range of substrates. asianpubs.orgajol.info Aqueous-biphasic systems have also been developed to facilitate catalyst recycling and product separation. asianpubs.org The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. youtube.com

The Knoevenagel condensation remains a viable route for the synthesis of halo-cinnamic acids, provided a suitable halogenated benzaldehyde is available as a starting material. The synthesis of this compound would likely start from 2-chloro-3,6-difluorobenzaldehyde. This aldehyde can then be reacted with malonic acid in the presence of a base to yield the desired product after condensation and decarboxylation. youtube.comresearchgate.net The reactivity of the halogenated benzaldehyde can be influenced by the electronic nature of the halogen substituents.

The synthesis of the required substituted benzaldehyde itself is a key step. This can often be achieved through electrophilic aromatic substitution reactions on a difluorobenzene precursor, followed by functional group manipulations.

Novel methods for the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids have been developed, offering an alternative to the use of anhydrides as in the Perkin reaction. mdpi.comresearchgate.net One such method employs boron tribromide as a reagent, with 4-dimethylaminopyridine (B28879) (4-DMAP) and pyridine as bases in a high-boiling solvent like N-methyl-2-pyrrolidinone (NMP). mdpi.comnih.govresearchgate.net This one-pot synthesis can provide moderate to high yields of various cinnamic acids. researchgate.net

Another approach utilizes zinc acetate in acetic acid and NMP, where the zinc acetate is proposed to generate an active methylene group that condenses with the aromatic aldehyde. lew.ro These direct methods can be advantageous by avoiding the need to prepare and handle acid anhydrides.

Table 2: Summary of Synthetic Approaches for this compound

| Approach | Key Precursors | Reaction Type | Notes |

|---|---|---|---|

| Palladium-Catalyzed Coupling | 1-Bromo-2-chloro-3,6-difluorobenzene, Acrylic acid | Heck Reaction | Offers good control over stereochemistry. matthey.comorganic-chemistry.org |

| Condensation Reaction | 2-Chloro-3,6-difluorobenzaldehyde, Malonic acid | Knoevenagel Condensation | A common and direct route. youtube.comresearchgate.net |

| Direct Synthesis | 2-Chloro-3,6-difluorobenzaldehyde, Acetic acid | Boron tribromide or Zinc acetate mediated | Potentially more streamlined one-pot synthesis. mdpi.comlew.ro |

Derivatization Reactions and Functional Group Modifications

The carboxylic acid group and the activated double bond in this compound are the primary sites for a range of derivatization and functional group modification reactions. These transformations are crucial for altering the molecule's physical, chemical, and biological properties.

Formation of Esters and Amides from the Carboxylic Acid Moiety

The conversion of the carboxylic acid group of this compound into esters and amides is a fundamental transformation. These derivatives are often key intermediates in the synthesis of more complex molecules.

Esterification: The synthesis of esters from this compound can be achieved through various established methods. For instance, reaction with alcohols in the presence of an acid catalyst or using coupling agents can yield the corresponding esters. A general method for the synthesis of vinyl esters of aromatic carboxylic acids involves the activation of the carboxylic acid with a reagent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of a base such as N-methylmorpholine, followed by reaction with vinyl acetate. nih.govresearchgate.net

Amidation: The formation of amides from this compound is a common strategy for introducing nitrogen-containing functional groups. Standard peptide coupling reagents can be employed for this purpose. A general and efficient method for the amidation of carboxylic acids involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine. guidechem.com This method allows for the conversion of a wide range of carboxylic acids, including aromatic ones, into their corresponding amides using primary and secondary amines at room temperature. guidechem.com Another effective mechanochemical method for amide synthesis utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine. nih.gov This solvent-drop grinding method is applicable to various carboxylic acids, including aromatic and N-protected α-amino acids, affording amides in moderate to excellent yields. nih.gov

| Reagent/Method | Product Type | General Conditions |

| Alcohol, Acid Catalyst | Ester | Standard esterification conditions |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), N-methylmorpholine, Vinyl acetate | Vinyl Ester | Reaction of activated acid with vinyl acetate nih.govresearchgate.net |

| N-Chlorophthalimide, Triphenylphosphine, Amine | Amide | Room temperature, inert atmosphere guidechem.com |

| 2,4,6-Trichloro-1,3,5-triazine (TCT), Triphenylphosphine, Amine | Amide | Solvent-drop grinding at room temperature nih.gov |

Table 1: General Methods for Ester and Amide Formation

Stereoselective Transformations and Isomer Synthesis

The double bond in the cinnamic acid scaffold of this compound presents an opportunity for stereoselective reactions, leading to the synthesis of specific stereoisomers.

The synthesis of specific isomers, such as the trans isomer of 2-chloro-6-fluorocinnamic acid, is often the default outcome of many synthetic routes. mit.edu The stereochemical outcome of reactions involving the double bond can be influenced by the choice of reagents and reaction conditions.

| Reaction Type | Key Reagents/Catalysts | Product Type | Stereochemical Control |

| Enantioselective [2+2] Cycloaddition | Chiral Lewis Acid, Ir(III) Photocatalyst | Chiral Cyclobutanes | High enantioselectivity researchgate.net |

| Asymmetric Fluorination | Organocatalyst (e.g., Jørgensen-Hayashi catalyst), NFSI | α-Chloro-α-fluoroaldehydes | High enantioselectivity via kinetic resolution nih.gov |

Table 2: Examples of Stereoselective Transformations Applicable to Cinnamic Acid Derivatives

Introduction of Tertiary Amine Side Chains and Other Bioactive Moieties

The introduction of tertiary amine side chains and other bioactive moieties onto the this compound scaffold can lead to the generation of compounds with interesting pharmacological properties.

While direct examples involving this compound are scarce in the available literature, general synthetic strategies can be inferred. The synthesis of secondary and tertiary amines bearing a 2-chloro-6-methylquinoline (B1583817) moiety has been achieved through the nucleophilic substitution reaction of a chloromethyl derivative with various aromatic primary and secondary amines. cookechem.com A similar approach could be envisioned for derivatives of this compound, where the carboxylic acid is first converted to a suitable precursor for the attachment of an amine-containing side chain.

The incorporation of bioactive moieties is a common strategy in medicinal chemistry. For example, hybrid molecules containing both cinnamic acid and 2-quinolone scaffolds have been synthesized and evaluated for their anticancer activity. chemsrc.com This suggests that this compound could be similarly coupled with various bioactive heterocycles or pharmacophores to generate novel hybrid compounds.

Cyclization and Heterocycle Formation via Cinnamic Acid Scaffolds

The cinnamic acid framework of this compound is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The double bond and the carboxylic acid group can participate in various cyclization reactions.

Palladium-catalyzed intramolecular cyclization reactions are a powerful tool for heterocycle synthesis. For instance, the condensation of 2-bromostyrene (B128962) and 2-chloroaniline (B154045) derivatives can yield diphenylamine (B1679370) intermediates that, depending on the ligand used, can be selectively cyclized to form indoles, carbazoles, acridines, and dibenzazepines. nih.govcookechem.comchemsrc.com While this example does not directly use a cinnamic acid, the underlying principle of intramolecular C-C or C-N bond formation is applicable.

Furthermore, substituted cinnamic acids can be converted into hydrazides, which can then undergo cyclization to form five-membered heterocycles like 1,2,4-triazoles. The formation of 3-phenylthioinden-1-ones through the cyclization of α-substituted β-phenylthio-cinnamic acids with phosphorus pentoxide has also been reported. Azetidin-2-one fused quinoline (B57606) derivatives have been synthesized from 2-chloro-3-formyl quinolines, which can be conceptually derived from cinnamic acid precursors.

| Starting Material Derivative | Reagents/Conditions | Heterocyclic Product |

| Cinnamic acid hydrazide | Phenylisothiocyanate, NaOH, Microwave | 1,2,4-Triazole |

| α-Substituted β-phenylthio-cinnamic acid | Phosphorus pentoxide | 3-Phenylthioinden-1-one |

| Diphenylamine intermediates (from styrenes and anilines) | Pd catalyst, Ligand | Indoles, Carbazoles, Acridines, Dibenzazepines nih.govcookechem.comchemsrc.com |

| 2-Chloro-3-formyl quinoline derivatives | Aryl hydrazine, Chloroacetyl chloride, Triethylamine | Azetidin-2-one fused quinolines |

Table 3: Examples of Heterocycle Formation from Cinnamic Acid Scaffolds and Related Precursors

Advanced Spectroscopic and Structural Characterization of 2 Chloro 3,6 Difluorocinnamic Acid

Vibrational Spectroscopy Applications (FTIR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular fingerprint of 2-Chloro-3,6-difluorocinnamic acid. These methods probe the vibrational modes of the molecule's constituent bonds.

FTIR Spectroscopy: The Environmental Protection Agency (EPA) has developed extensive quantitative reference spectral libraries for a wide range of compounds, which are instrumental for the analysis of hazardous air pollutants using extractive FTIR methods. epa.gov While a specific spectrum for this compound is not detailed, the principles of FTIR analysis allow for the identification of key functional groups. For instance, the spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch, C=C stretching from the aromatic ring and the acrylic acid moiety, and C-Cl and C-F stretching vibrations. The NIST Chemistry WebBook provides reference spectra for related compounds, such as 2,5-difluorocinnamic acid, which can offer comparative insights. nist.gov

Raman Spectroscopy: Complementary to FTIR, Raman spectroscopy provides information on the polarizability of molecular bonds. For this compound, Raman analysis would be particularly useful for observing the symmetric vibrations of the benzene (B151609) ring and the C=C double bond, which often yield strong Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise structural arrangement of atoms in this compound.

¹H NMR and ¹³C NMR Analysis

¹H NMR: Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons and the vinylic protons of the acrylic acid side chain. The coupling patterns and chemical shifts of these protons would confirm their relative positions. For comparison, the ¹H NMR spectrum of the related compound 3-chlorocinnamic acid is available for reference. chemicalbook.com

¹³C NMR: Carbon-13 NMR spectroscopy reveals the number of non-equivalent carbon atoms and their electronic environments. docbrown.info The spectrum of this compound is expected to show nine distinct signals corresponding to its nine carbon atoms. chemsrc.com The chemical shifts would be influenced by the attached atoms, with the carboxylic acid carbon appearing significantly downfield. youtube.com The carbons attached to the electronegative chlorine and fluorine atoms would also exhibit characteristic downfield shifts. docbrown.info Quaternary carbons, those without attached hydrogens, typically show weaker signals. youtube.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H | 6.0 - 8.5 | Aromatic and vinylic protons. |

| ¹³C | 110 - 170 | Includes aromatic, vinylic, and carbonyl carbons. |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

¹⁹F NMR for Fluorine-Containing Analogues

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique for its characterization. biophysics.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR studies. biophysics.orghuji.ac.il The ¹⁹F NMR spectrum of this compound would show two distinct signals for the two non-equivalent fluorine atoms on the benzene ring. The chemical shifts and coupling constants (both ¹H-¹⁹F and ¹⁹F-¹⁹F) provide invaluable information about the electronic environment and spatial proximity of the fluorine atoms. huji.ac.il The typical chemical shift range for aromatic fluorine compounds (ArF) is between +80 to +170 ppm relative to CFCl₃. ucsb.edu

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, providing further confirmation of its structure. The exact mass of the compound is 217.994614 u. chemsrc.com

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Studies of Fluorinated Cinnamic Acids

X-ray Crystallography and Solid-State Structural Investigations

To obtain definitive information about the three-dimensional arrangement of atoms in the solid state, X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding and π-stacking. While a crystal structure for this compound is not publicly available, studies on similar structures, like 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, demonstrate the level of detail that can be obtained, including the analysis of intermolecular π-stacking interactions. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Chloro 3,6 Difluorocinnamic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and predicting the reactivity of a molecule like 2-chloro-3,6-difluorocinnamic acid. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Electronic Structure: DFT calculations can elucidate the molecule's electronic landscape. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net For this compound, the electron-withdrawing effects of the chlorine and two fluorine atoms on the benzene (B151609) ring, combined with the carboxylic acid and acrylic acid groups, would significantly influence these orbital energies. The distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. researchgate.net These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's tendency to accept or donate electrons, offering a predictive understanding of its behavior in chemical reactions. For instance, the calculated electrophilicity index could be compared with that of other cinnamic acid derivatives to rank their reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.govnih.gov For this compound, negative potential regions (typically colored red or yellow) would be expected around the electronegative oxygen atoms of the carboxyl group and the fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would likely be found near the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Hypothetical Data)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. A larger gap implies higher stability. nih.gov |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electrophilicity Index (ω) | 3.2 eV | Quantifies the ability of the molecule to accept electrons; a higher value indicates a stronger electrophile. researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods are invaluable in predicting how a molecule like this compound might interact with biological targets, such as proteins or enzymes.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net A virtual screening of this compound against a library of protein structures could identify potential biological targets. The docking process generates a "docking score," which estimates the binding affinity. The analysis of the resulting docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which are particularly relevant due to the presence of chlorine and fluorine. For example, docking studies on similar chloro-substituted compounds have been used to evaluate their potential as inhibitors for specific enzymes. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov An MD simulation calculates the motion of every atom in the system over a period, typically nanoseconds, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. This method validates the docking results and provides a more dynamic picture of the binding event. nih.gov

Table 2: Example Molecular Docking Results for this compound against a Hypothetical Enzyme Target (Illustrative Data)

| Parameter | Result | Details |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | A negative value indicating a potentially favorable binding interaction. |

| Key Interacting Residues | Arg120, Ser234, Phe290 | Amino acids in the enzyme's active site predicted to be crucial for binding. |

| Types of Interactions | Hydrogen bond | Between the carboxylic acid group and Ser234. |

| Halogen bond | Between the chlorine atom and the backbone carbonyl of Phe290. | |

| Pi-Pi stacking | Between the difluorophenyl ring and the side chain of Phe290. | |

| RMSD in MD Simulation | 1.8 Å (over 100 ns) | A low root-mean-square deviation suggests a stable binding pose throughout the simulation. |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods can predict various spectroscopic properties, aiding in the experimental characterization of the compound.

Conformational Analysis: this compound has rotational freedom around the single bonds in its acrylic acid side chain. A conformational analysis, typically performed using DFT, can identify the most stable conformers (e.g., s-cis and s-trans) and the energy barriers between them. scielo.org.mx The solvent environment can also be modeled to see how it influences conformational preference. researchgate.net

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. nih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational bands to specific functional groups and atomic motions.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations within a DFT framework can predict the ¹³C and ¹H NMR chemical shifts. These predicted shifts are highly valuable for interpreting experimental NMR spectra and confirming the structural assignment of the molecule.

Computational Studies on Crystal Growth, Polymorphism, and Solid-State Reactions

The behavior of this compound in the solid state is critical for its formulation and material properties. Computational approaches can offer a molecular-level understanding of these phenomena.

Crystal Growth and Morphology: Simulating crystal growth from solution is a complex but increasingly feasible task. nih.govnih.gov Kinetic Monte Carlo simulations can model the growth of crystal faces, predicting the final crystal morphology. These simulations provide insights into how factors like solvent and supersaturation influence crystal shape.

Polymorphism Prediction: Polymorphism, the ability of a compound to exist in multiple crystal structures, can be investigated computationally. Crystal structure prediction (CSP) methods search for low-energy crystal packings based on the molecular structure. This can identify likely polymorphs and their relative stabilities, which is crucial as different polymorphs can have different physical properties. The crystallization behavior of cinnamic acid itself has been a subject of study, showing that processing can influence crystalline form. researchgate.net

Solid-State Reactions: Cinnamic acids are well-known for undergoing [2+2] photodimerization in the solid state. rsc.orgrsc.orgacs.org Computational studies can help predict whether the crystal packing of this compound is conducive to such a reaction by analyzing the distance and orientation of the double bonds in adjacent molecules within the crystal lattice (Schmidt's rule).

Structure-Energy Relationships in Fluorinated Cinnamic Acid Crystals

The substitution of hydrogen with fluorine atoms has profound effects on the crystal packing and lattice energy due to fluorine's unique properties, including its high electronegativity and ability to form non-covalent interactions like halogen bonds and C–F···H contacts.

Biological Activities and Pharmacological Potential of 2 Chloro 3,6 Difluorocinnamic Acid and Its Derivatives

Antimicrobial Efficacy and Mechanisms

The rise of multidrug-resistant pathogens presents a formidable threat to global health, necessitating the urgent discovery of new antimicrobial agents. Derivatives of 2-Chloro-3,6-difluorocinnamic acid have been investigated for their potential to address this crisis, demonstrating notable activity against a range of pathogenic microorganisms.

Antibacterial Activity against Pathogenic Strains

Recent studies have highlighted the promise of 1,3,4-oxadiazole (B1194373) derivatives incorporating the 2-chloro-3,6-difluorophenyl moiety, derived from this compound. These compounds have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram--negative bacteria. The presence of the difluorophenyl group is considered a key contributor to their biological action.

One investigation focused on a series of 2-(2-((5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-5-(2-chloro-3,6-difluorophenyl)-1,3,4-oxadiazole derivatives. The antibacterial activity of these compounds was assessed, revealing that the nature and position of substituents on the phenyl ring significantly influenced their efficacy. For instance, a derivative bearing a 4-chlorophenyl group demonstrated notable activity against Bacillus subtilis and Escherichia coli. This suggests that the electronic and steric properties of the substituents play a crucial role in the antibacterial mechanism.

Antifungal and Antiparasitic Properties

The therapeutic scope of this compound derivatives extends to combating fungal and parasitic infections. The structural features of these compounds, particularly the halogenated phenyl ring, appear to be conducive to disrupting the cellular integrity and metabolic pathways of these eukaryotic pathogens.

Research into Schiff base derivatives of this compound has uncovered significant antifungal potential. These compounds have been tested against various fungal strains, with some exhibiting potent activity. The mechanism is thought to involve the inhibition of essential enzymes or interference with cell membrane synthesis, leading to fungal cell death. The lipophilicity conferred by the chloro and fluoro substituents may facilitate the passage of these compounds across the fungal cell membrane.

Inhibition of Biofilm Formation

Bacterial biofilms are notoriously difficult to eradicate and are a major cause of persistent and chronic infections. The ability of an antimicrobial agent to inhibit biofilm formation is therefore a highly desirable attribute. Certain derivatives of this compound have shown promise in this area.

Studies involving 1,3,4-oxadiazole derivatives containing the 2-chloro-3,6-difluorophenyl group have demonstrated their ability to interfere with the initial stages of biofilm development. By preventing bacterial adhesion and the production of the extracellular polymeric substance (EPS) matrix, these compounds can effectively thwart the establishment of a mature biofilm. This anti-biofilm activity is a significant finding, as it suggests a potential strategy to overcome antibiotic resistance associated with biofilm-protected bacterial communities.

Anticancer Activity and Cytotoxicity

In the ongoing search for more effective and selective cancer therapies, halogenated compounds have frequently emerged as promising candidates. Derivatives of this compound have been the subject of several investigations into their potential as anticancer agents, with studies revealing their ability to inhibit cancer cell growth and induce programmed cell death.

Inhibition of Cancer Cell Growth and Proliferation

The cytotoxic effects of various derivatives of this compound against different cancer cell lines have been documented. A series of novel 1,3,4-oxadiazole derivatives carrying the 2-chloro-3,6-difluorophenyl moiety were synthesized and evaluated for their in vitro anticancer activity. The results indicated that several of these compounds exhibited significant dose-dependent inhibition of cancer cell proliferation.

The specific substitutions on the peripheral phenyl rings of these molecules were found to modulate their cytotoxic potency. For example, derivatives with electron-withdrawing groups, such as nitro or chloro groups, on the phenyl ring often displayed enhanced anticancer activity. This suggests that the electronic properties of the molecule are critical for its interaction with biological targets within the cancer cells.

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism by which many chemotherapeutic agents exert their effects is through the induction of apoptosis, or programmed cell death. Studies on this compound derivatives have shown that they can indeed trigger this process in cancer cells. The pro-apoptotic activity of these compounds is often associated with the activation of caspase cascades and the disruption of mitochondrial function.

Furthermore, some of these derivatives have been observed to cause cell cycle arrest, typically at the G2/M phase. By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating, thereby controlling tumor growth. The ability to induce both apoptosis and cell cycle arrest makes these molecules multifaceted anticancer agents with significant therapeutic potential.

Lack of Publicly Available Data on the Biological and Pharmacological Profile of this compound and Its Derivatives

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the biological activities and pharmacological potential of this compound and its derivatives as outlined in the requested article structure.

Extensive queries aimed at uncovering research on the interaction of this specific compound with DNA, its antioxidant and anti-inflammatory properties, and its effects on various enzymes have not yielded any relevant studies. The scientific community has not published research pertaining to the following areas for this compound:

Enzyme Inhibition and Neuroprotective Effects:Research on the inhibitory effects of this compound on cholinesterases (acetylcholinesterase and butyrylcholinesterase) or any other disease-related enzymes is absent from the public domain.

While general information exists for broader categories of compounds, such as cinnamic acid derivatives, these findings are not specific to the 2-chloro-3,6-difluoro substitution pattern and cannot be accurately extrapolated to the subject of this article. The inclusion of chloro and fluoro groups on the cinnamic acid scaffold would significantly alter its electronic and steric properties, meaning its biological activities are likely to be distinct from other more studied cinnamic acid derivatives.

Therefore, the creation of a scientifically accurate article with detailed research findings, as requested, is not possible at this time due to the absence of primary research on this compound and its derivatives.

Structure-Activity Relationship (SAR) Studies of Halogenated Cinnamic Acids

The core structure of cinnamic acid, featuring a phenyl ring, an alkene double bond, and an acrylic acid group, offers multiple sites for chemical modification to enhance or modulate its biological efficacy. nih.govmdpi.com Halogenation, in particular, is a key strategy in medicinal chemistry to alter a molecule's pharmacokinetic and pharmacodynamic properties.

The introduction of halogen atoms onto the phenyl ring of cinnamic acid derivatives has been shown to significantly impact their biological profiles. The specific halogen, its position (ortho, meta, para), and the number of halogen substituents can lead to varied and sometimes contrasting effects depending on the biological target. nih.gov

Research indicates that for antibacterial applications, the position of a chlorine atom is crucial. A para-substituted chloro-cinnamic acid derivative demonstrated higher potency against certain bacterial strains compared to its ortho-substituted counterpart, suggesting that the steric and electronic effects at the para position enhance antibacterial activity. nih.gov In contrast, a study on the phytotoxic effects of cinnamic acid analogs against the parasitic weed Cuscuta campestris found that a chlorine atom in the meta position resulted in greater inhibitory activity than a para-substitution. nih.gov This highlights that the optimal substitution pattern is highly dependent on the specific protein or receptor interaction.

Generally, the presence of halogenated substituents on the aromatic ring has been found to increase the inhibitory activity when compared with the parent trans-cinnamic acid. nih.gov This enhancement may be attributed to the favorable electronic effects of halogens and their ability to form productive interactions within the receptor binding site. drugdesign.org The presence of two halogen substituents is also noted as a factor that can influence a compound's biological effect. researchgate.net However, in some enzymatic systems, halogenation can be detrimental to activity. For instance, cinnamic acids with strong electron-withdrawing groups, such as 4-chloro-cinnamic acid, were found to be poor substrates for the enzyme chloroperoxidase. nih.gov

Table 1: Influence of Halogen Substitution on Biological Activity of Cinnamic Acid Derivatives

| Halogen & Position | Observed Biological Effect | Target / Model |

| para-Chloro | More active than ortho-chloro isomer | Antibacterial Activity |

| meta-Chloro | More potent than para-chloro isomer | Phytotoxicity (C. campestris) |

| para-Bromo | Increased inhibitory activity vs. parent compound | Phytotoxicity (C. campestris) |

| para-Chloro | Did not serve as a substrate | Chloroperoxidase Enzyme |

Modifications to the acrylic acid side chain of cinnamic acid derivatives represent another critical avenue for altering their pharmacological profile. nih.gov Changes to the carboxylic acid group, in particular, can dramatically influence potency and mechanism of action.

Esterification of the carboxylic acid is a common modification. In studies of phytotoxicity, the methyl ester derivative of trans-cinnamic acid was identified as the most active compound, showing greater inhibition of C. campestris growth than the parent acid. nih.govresearchgate.net This suggests that for certain targets, masking the polar carboxylic acid group with a less polar ester can enhance activity. However, this effect is not universal. In other contexts, the carboxylic acid group is essential for biological activity, potentially acting as a hydrogen bond donor or participating in a salt bridge interaction with a receptor; its esterification in these cases leads to a complete loss of potency. drugdesign.org

Another strategy involves replacing the carboxylic acid with a bioisostere, a functional group with similar physical or chemical properties. The synthesis of cinnamic acid derivatives where the carboxyl group was replaced with a 1,2,4-oxadiazole (B8745197) ring was explored for anti-tubercular activity. nih.gov Furthermore, modifying the carboxylic -OH group into an amine through an N-atom acylation reaction has been shown to significantly increase the antioxidant activity of the resulting cinnamide derivative compared to the parent cinnamic acid. umpr.ac.id

Table 2: Impact of Side Chain Modifications on the Pharmacological Profile of Cinnamic Acid Derivatives

| Side Chain Modification | Resulting Pharmacological Profile | Target / Model |

| Methyl Esterification | Enhanced inhibitory activity | Phytotoxicity (C. campestris) |

| Esterification | Complete loss of biological activity | Pyrrolopyrimidine Target |

| Replacement with 1,2,4-Oxadiazole | Investigated for anti-tubercular activity | Mycobacterium tuberculosis |

| Conversion to Amide | Increased antioxidant activity | DPPH Radical Scavenging |

In Vitro and In Vivo Biological Evaluation Methodologies

A wide array of standardized in vitro and in vivo methodologies are employed to characterize the biological activities of cinnamic acid derivatives. These assays are designed to assess everything from antimicrobial efficacy to potential as treatments for complex diseases like Alzheimer's.

In vitro evaluation serves as the primary screening phase. For antimicrobial properties, the minimum inhibitory concentration (MIC) is determined against various bacterial and fungal pathogens, including clinically relevant strains like Enterococcus spp. and Mycobacterium tuberculosis. nih.govnih.gov Assays may also evaluate a compound's ability to inhibit or disrupt biofilm formation. nih.gov For other therapeutic areas, specific enzyme inhibition assays are common. For instance, potential Alzheimer's disease therapeutics are tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) using methods like the Ellman's assay. rsc.org Antioxidant potential is frequently measured through radical scavenging assays, such as those using DPPH, ABTS, or by measuring the inhibition of lipid peroxidation. researchgate.nettjpr.org

In vivo evaluation is conducted on promising candidates identified through in vitro screening. These studies use animal models to assess a compound's efficacy and behavior in a whole organism. For anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is a standard method. researchgate.net To evaluate potential neuroprotective effects for conditions like Alzheimer's disease, researchers use models such as the scopolamine-induced cognitive impairment mouse model to see if a compound can ameliorate memory deficits. rsc.orgrsc.org

Table 3: Common Methodologies for Biological Evaluation of Cinnamic Acid Derivatives

| Evaluation Category | Specific Methodology | Purpose / Endpoint Measured |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Determine the lowest concentration of a compound that inhibits visible growth of a microorganism. |

| Biofilm Inhibition Assay | Assess the ability of a compound to prevent the formation of or disrupt existing bacterial biofilms. | |

| Neuroprotection | Cholinesterase (AChE/BuChE) Inhibition Assay | Measure the inhibition of enzymes involved in the breakdown of neurotransmitters, relevant to Alzheimer's disease. |

| Aβ Protein Self-Aggregation Inhibition | Evaluate the ability to prevent the clumping of amyloid-beta protein, a hallmark of Alzheimer's disease. | |

| Scopolamine-Induced Cognitive Impairment Model | In vivo assessment of a compound's ability to reverse chemically-induced memory loss in animals. | |

| Anti-inflammatory | Carrageenan-Induced Paw Edema | In vivo model to measure the reduction of acute inflammation and swelling. |

| Antioxidant | DPPH or ABTS Radical Scavenging Assays | Quantify the capacity of a compound to neutralize stable free radicals. |

| Antidiabetic | Glucose Uptake by Yeast Cells | In vitro screen for a compound's ability to facilitate cellular glucose transport. |

| Hemoglobin Glycosylation Inhibition Assay | Measure the ability to prevent the non-enzymatic glycation of hemoglobin, relevant to diabetic complications. |

Applications of 2 Chloro 3,6 Difluorocinnamic Acid in Diverse Scientific and Industrial Fields

Role as Key Intermediates in Organic Synthesis

The strategic placement of halogen atoms on the aromatic ring of 2-chloro-3,6-difluorocinnamic acid makes it a highly reactive and versatile intermediate in organic synthesis. These halogens can be selectively targeted in various cross-coupling reactions and other transformations, providing a pathway to a wide array of complex organic molecules.

Precursors for Agrochemicals and Pharmachemicals (e.g., Indanones)

One of the significant applications of this compound is its use as a precursor in the synthesis of indanones. Indanones are a class of compounds with a bicyclic structure that forms the core of many biologically active molecules found in both agrochemicals and pharmaceuticals. The synthesis of indanones often involves intramolecular cyclization reactions, where the cinnamic acid derivative is transformed into the indanone scaffold. For instance, palladium-catalyzed carbonylative cyclization of unsaturated aryl halides is a known method for preparing indanones. organic-chemistry.org

The presence of the chloro and fluoro substituents on the cinnamic acid precursor can influence the electronic properties and reactivity of the molecule, thereby guiding the cyclization process and impacting the properties of the resulting indanone. This allows for the fine-tuning of the final product's biological activity, making it a valuable strategy in the development of new agrochemicals and pharmachemicals.

Building Blocks for Complex Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. sigmaaldrich.comsrdorganics.com this compound serves as a valuable building block for the synthesis of complex heterocyclic structures. The double bond in the cinnamic acid backbone and the reactive halogenated phenyl ring provide multiple sites for chemical modification and ring-forming reactions.

The use of fluorinated building blocks, such as this compound, is a well-established strategy for the synthesis of fluorine-containing heterocycles. researchgate.net This approach often leads to high regioselectivity and yields under mild reaction conditions. researchgate.net The resulting fluorinated heterocyclic compounds are of particular interest in drug discovery due to the unique properties that fluorine atoms can impart to a molecule, such as increased metabolic stability and binding affinity.

Development in Materials Science and Polymer Chemistry

The unique electronic and photophysical properties of this compound and its derivatives make them attractive candidates for applications in materials science and polymer chemistry.

Photoresponsive Materials and Polymers

Cinnamic acid and its derivatives are known to undergo [2+2] cycloaddition reactions upon exposure to UV light, leading to the formation of cyclobutane (B1203170) rings. This photochemical reactivity has been harnessed to develop photoresponsive materials and polymers. Research on similar compounds, such as 2,6-difluorocinnamic acid, has shown that the fluorine substituents can be used to control the packing of molecules in the crystal lattice, which in turn influences the outcome of the photochemical reaction. nih.gov The photodimerization of difluorocinnamic acids in crystals has been studied, revealing changes in unit-cell parameters upon UV irradiation. nih.govacs.org This principle can be extended to this compound to create polymers that can be cross-linked or modified with light, enabling applications in areas like photolithography and data storage.

Applications in Microelectronics and Photolithography

The ability of cinnamic acid derivatives to form photoresists is a key aspect of their application in microelectronics and photolithography. Photoresists are light-sensitive materials used to form patterned coatings on surfaces. The photochemical cross-linking of polymers containing cinnamic acid moieties allows for the creation of negative photoresists. While specific research on this compound in this exact application is not widely documented in the provided search results, the known photoreactive nature of similar cinnamic acids suggests its potential in this field. nih.gov The presence of halogen atoms could further modulate the material's properties, such as its sensitivity to specific wavelengths of light and its etching resistance.

Advanced Drug Discovery and Therapeutic Agent Development

The incorporation of fluorine and chlorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance their pharmacological properties. The "magic chloro" effect, for instance, highlights the profound impact of the chlorine atom in drug discovery. chemrxiv.org this compound, with its combination of these halogens, serves as a valuable scaffold in the design and synthesis of new therapeutic agents.

The search results indicate the use of structurally related building blocks in the discovery of potent and selective inhibitors of enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which is a target for anti-inflammatory drugs. nih.gov For example, the discovery of a potent mPGES-1 inhibitor involved a 2-((2-chloro-6-fluorophenyl)amino) moiety, highlighting the importance of the chloro- and fluoro-substituted phenyl ring in achieving high potency and selectivity. nih.gov This demonstrates the potential of utilizing this compound as a starting point for the development of novel drugs targeting a range of diseases. The versatility of this compound allows for its incorporation into various molecular frameworks to optimize drug-like properties.

Lead Compound Identification and Optimization

In the field of drug discovery, cinnamic acids and their derivatives are recognized as privileged scaffolds. They serve as promising starting points for the development of novel therapeutic agents due to their inherent and diverse biological activities, which include antimicrobial, antioxidant, and anticancer properties. nih.govresearchgate.net The process of lead identification and optimization often involves the strategic modification of a basic molecular structure to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

The incorporation of halogen atoms is a well-established strategy in medicinal chemistry to achieve these enhancements. Halogenated cinnamic acids, for instance, have been synthesized and evaluated for a range of biological effects, demonstrating that the type and position of the halogen can significantly influence their activity. derpharmachemica.comnih.gov For example, studies on other chlorinated and fluorinated cinnamic acid derivatives have shown potent antibacterial or enzyme-inhibiting activities. nih.govnih.gov

This compound represents a strategically designed starting material for lead optimization. Its structure combines the reactive carboxylic acid and α,β-unsaturated carbonyl functionalities of the cinnamic acid core with a distinct substitution pattern on the phenyl ring. This allows medicinal chemists to use it as a scaffold, building more complex molecules by modifying the carboxylic acid group (e.g., forming amides or esters) while leveraging the electronic effects of the halogen atoms to fine-tune interactions with biological targets. The α,β-unsaturated system itself can act as a Michael acceptor, a feature often employed in the design of covalent inhibitors for specific enzymes. researchgate.net

Enhancement of Bioavailability and Stability through Fluorination

A significant challenge in drug development is ensuring that a biologically active compound has favorable pharmacokinetic properties, including metabolic stability and bioavailability. The introduction of fluorine into drug candidates is a premier strategy for addressing these issues. benthamscience.comresearchgate.net The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes, particularly cytochrome P450s. This can significantly increase the half-life of a drug in the body. researchgate.net

Fluorination is also known to increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes, thereby enhancing its absorption and distribution to the site of action. benthamscience.comresearchgate.net The strategic placement of fluorine and chlorine atoms in this compound makes it an attractive building block for creating new chemical entities with a potentially superior pharmacokinetic profile, characterized by improved stability and bioavailability.

Biotechnological and Life Science Applications

The utility of this compound extends into biotechnology and the broader life sciences, primarily as a scaffold for creating novel biologically active compounds. The cinnamic acid framework is a known antimicrobial backbone, and halogenation can enhance this activity. nih.govderpharmachemica.com For instance, various halogen-substituted cinnamic acids have demonstrated remarkable antibacterial activity against pathogens like Xanthomonas citri, Escherichia coli, and Bacillus subtilis. derpharmachemica.com This suggests that this compound could serve as a precursor for the synthesis of new antimicrobial agents to combat drug-resistant strains.

In life science research, enzyme inhibitors are invaluable tools for studying cellular pathways and validating new drug targets. A study on fluorine- and chlorine-substituted cinnamic acid derivatives bearing a tertiary amine side chain revealed potent and selective inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The position of the halogen atom was found to be critical for the inhibitory activity and selectivity. nih.gov This highlights the potential of this compound as a starting material for generating libraries of compounds to be screened for inhibitory activity against a wide range of enzymes.

The table below summarizes research findings on related halogenated cinnamic acid derivatives, illustrating the potential applications for which this compound could be a valuable synthetic intermediate.

| Compound Class | Application Area | Key Research Finding | Reference |

| Halogenosubstituted Cinnamic Acids | Antibacterial Agents | Compounds showed significant antibacterial activity against Xanthomonas citri, E. coli, and Bacillus subtilis. | derpharmachemica.com |

| Fluoro/Chloro-substituted Cinnamic Acid Derivatives | Enzyme Inhibition (Neurodegenerative Disease) | Derivatives with tertiary amine chains showed potent and selective inhibition of acetylcholinesterase (AChE). | nih.gov |

| 4-Chlorocinnamic acid | Antimicrobial Research | Displayed inhibitory activity against both E. coli and B. subtilis. | nih.gov |

Role in Diagnostic and Analytical Methodologies (e.g., MALDI-MSI Matrix Components)

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a powerful analytical technique used in proteomics, metabolomics, and clinical diagnostics. The choice of the matrix—a small, UV-absorbing organic molecule that co-crystallizes with the analyte—is critical for achieving high sensitivity and resolution. For decades, α-cyano-4-hydroxycinnamic acid (CHCA) has been a standard matrix, but its performance can be suboptimal for certain classes of molecules. pnas.orgnih.gov

Research into rationally designed matrices has shown that halogenation of the cinnamic acid core can lead to significant improvements in performance. pnas.orgnih.gov Specifically, 4-chloro-α-cyanocinnamic acid (Cl-CCA) has been introduced as a superior matrix that enhances sensitivity and provides a more uniform response for peptides. pnas.orgnih.gov The electron-withdrawing chlorine atom lowers the proton affinity of the matrix, which facilitates more efficient proton transfer to the analyte molecules during the ionization process. pnas.orgnih.gov This results in a substantial increase in ion yield and allows for the unambiguous identification of proteins from much smaller sample quantities. pnas.org

Given these findings, this compound possesses the key chemical features of an advanced MALDI matrix. The presence of a chlorine atom, combined with two fluorine atoms, provides strong electron-withdrawing character, which is hypothesized to lower its proton affinity even further than that of singly chlorinated analogues. This could potentially lead to even greater sensitivity and reduced bias in the analysis of complex biological samples. While direct studies on this compound as a MALDI matrix are not widely published, its structure strongly suggests it is a promising candidate for development in next-generation analytical methodologies, including high-resolution MALDI imaging (MALDI-MSI).

The table below compares the established advanced matrix Cl-CCA with the standard matrix CHCA, highlighting the benefits of halogenation that could be extrapolated to this compound.

| Matrix Compound | Key Structural Feature | Advantage in MALDI-MS | Reference |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | Hydroxyl group | Standard, widely used matrix for peptides and proteins. | pnas.orgnih.gov |

| 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Chlorine atom (electron-withdrawing) | Increased sensitivity, more uniform peptide response, lower proton affinity for efficient analyte protonation. | pnas.orgnih.govnih.gov |

Conclusion and Future Perspectives in 2 Chloro 3,6 Difluorocinnamic Acid Research

Summary of Key Research Achievements and Insights

A comprehensive search of scientific databases and peer-reviewed literature indicates a lack of published research specifically focused on 2-Chloro-3,6-difluorocinnamic acid. While the broader class of cinnamic acids and their derivatives has been the subject of extensive study, this particular halogenated compound has not been singled out for detailed investigation. As a result, there are no specific research achievements or key insights to report at this time. The scientific community's understanding of its unique properties and potential applications is, therefore, in its infancy.

Identification of Current Gaps and Challenges in Understanding

The primary and most significant gap in the understanding of this compound is the absence of foundational research. Key challenges for the scientific community include:

Lack of Synthesis and Characterization Data: While the compound is commercially available, detailed reports on its synthesis, purification, and comprehensive characterization using modern analytical techniques are not readily available in the scientific literature.

Unknown Biological Activity: There is a complete absence of studies investigating the biological effects of this compound. Its potential as an antimicrobial, anti-inflammatory, or anticancer agent, properties often associated with other cinnamic acid derivatives, remains unexplored.

Physicochemical Properties Undetermined: Fundamental physicochemical properties, such as solubility, stability, and reactivity, have not been systematically investigated. This information is crucial for any potential application development.

No Toxicological Data: The safety profile of this compound is unknown, which is a major hurdle for its consideration in any biological or industrial application.

Emerging Research Avenues and Methodological Advancements

Given the nascent stage of research on this compound, any discussion of emerging research avenues is speculative and based on trends in the broader field of medicinal and materials chemistry. Potential future research could involve:

Systematic Synthesis and Derivatization: A foundational research avenue would be the development and optimization of synthetic routes to this compound and a library of its derivatives. This would allow for a systematic exploration of structure-activity relationships.

High-Throughput Screening: The application of high-throughput screening methods could rapidly assess the biological activity of this compound and its derivatives against a wide range of biological targets, including microbial strains, cancer cell lines, and key enzymes.

Computational Modeling: In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could be employed to predict the potential biological targets and guide the design of more potent derivatives.

Potential for Novel Therapeutic and Industrial Applications

While purely speculative at this point, the structural features of this compound suggest potential for exploration in several areas, drawing parallels with other fluorinated organic compounds and cinnamic acid derivatives:

Therapeutic Potential: The presence of chlorine and fluorine atoms on the aromatic ring could influence the compound's lipophilicity and metabolic stability, which are key determinants of pharmacokinetic properties. This could make it an interesting scaffold for the development of new therapeutic agents. Cinnamic acid derivatives have shown a wide range of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects. Future research could investigate if this compound exhibits similar or enhanced bioactivities.

Industrial Applications: Fluorinated organic molecules are widely used in materials science, agrochemicals, and pharmaceuticals. Depending on its physical and chemical properties, this compound could be investigated as a building block for the synthesis of novel polymers, agrochemicals, or other specialty chemicals.

Q & A

What synthetic methodologies are effective for producing 2-Chloro-3,6-difluorocinnamic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves a Claisen-Schmidt condensation between 2-Chloro-3,6-difluorobenzaldehyde (CAS 261762-39-4) and malonic acid under acidic or basic catalysis . Key factors include:

- Catalyst selection : Pyridine or piperidine as bases enhance enolate formation, while acetic acid promotes protonation of intermediates.

- Temperature control : Reactions at 80–100°C optimize kinetics without promoting decarboxylation.

- Solvent choice : Ethanol or DMF improves solubility of aromatic intermediates.

Yield optimization (typically 60–75%) requires careful monitoring of byproducts like unreacted aldehyde or decarboxylated derivatives via HPLC .

How can researchers resolve conflicting NMR data arising from fluorine and chlorine substituents in structural elucidation?

Fluorine (¹⁹F NMR) and chlorine substituents introduce complex splitting patterns due to their spin-½ nuclei and coupling with adjacent protons. To resolve ambiguities:

- Use 2D NMR techniques (HSQC, HMBC) to assign coupling interactions between fluorine/chlorine and protons.

- Compare chemical shifts with structurally analogous compounds (e.g., 3-Chloro-2,6-difluorophenylacetic acid, δH 7.2–7.4 ppm for aromatic protons) .

- Employ density functional theory (DFT) simulations to predict shielding effects and validate assignments .

What advanced analytical techniques are critical for quantifying trace impurities in this compound?

- LC-MS/MS with MRM (multiple reaction monitoring) : Detects impurities at ppm levels by targeting specific fragmentation pathways (e.g., m/z transitions for decarboxylated byproducts) .

- Ion chromatography : Quantifies residual halides (Cl⁻, F⁻) from incomplete reactions or hydrolysis.

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline impurities, particularly for cis-trans isomerism in the cinnamic acid backbone .

How do electronic effects of chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nature of -Cl (σp = 0.23) and -F (σp = 0.06) substituents deactivates the benzene ring, directing electrophilic substitution to the para position relative to the carboxylic acid group. This impacts:

- Suzuki-Miyaura coupling : Electron-deficient aryl halides require Pd(OAc)₂/XPhos catalysts for efficient coupling with boronic acids.

- Photostability : Fluorine substituents reduce π-π* transition energy, increasing UV absorption and potential photodegradation—critical for storage conditions .

What strategies mitigate challenges in achieving regioselective functionalization of this compound?

Regioselectivity is influenced by steric hindrance and electronic effects:

- Directed ortho-metalation : Use of directing groups (e.g., amides) with LDA enables selective lithiation at the 4-position.

- Protection-deprotection : Temporarily esterify the carboxylic acid to prevent unwanted nucleophilic attack during halogenation .

- Computational modeling : Predicts reactive sites using Fukui indices to guide experimental design .

How can researchers reconcile discrepancies in reported biological activity data for derivatives of this compound?

Contradictions often arise from:

- Solubility variations : Use standardized DMSO/water mixtures (e.g., 10% DMSO) to ensure consistent bioavailability in in vitro assays.

- Metabolic stability : Fluorine substituents enhance metabolic resistance, but chloro groups may increase toxicity—validate via hepatic microsome assays .

- Structural analogs : Compare with 2-Chloro-3-ethoxy-4-fluorobenzoic acid (CAS 883500-51-4) to isolate substituent-specific effects .

What are the applications of this compound in materials science?

- Liquid crystals : The planar aromatic core and polar substituents enable mesophase stabilization in nematic materials.

- Metal-organic frameworks (MOFs) : Carboxylic acid groups coordinate with metal nodes (e.g., Zn²⁺), creating fluorinated MOFs for gas storage .

What precautions are essential for handling fluorinated intermediates during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.